![molecular formula C15H24N4O2 B2975915 (1R*,4R*)-叔丁基 N-[4-(嘧啶-4-基氨基)环己基]氨基甲酸酯 CAS No. 1448855-00-2](/img/structure/B2975915.png)
(1R*,4R*)-叔丁基 N-[4-(嘧啶-4-基氨基)环己基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyclohexyl group, which is a cycloalkane with the molecular formula C6H11, consisting of a ring of six carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the cyclohexyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学研究应用
Antiproliferative Applications
This compound has been identified as having potential antiproliferative effects, which could be beneficial in the treatment of various cancers. The pyrimidin-4-ylamino component is particularly noteworthy in this context, as similar structures have been found to inhibit cell growth .
Antimicrobial Activity
The structure of this compound suggests it could be effective in antimicrobial applications. Pyrimidine derivatives have historically shown significant activity against a range of bacterial strains, making them candidates for the development of new antibiotics .
Anti-Inflammatory and Analgesic Effects
Compounds with pyrimidine cores have been associated with anti-inflammatory and analgesic properties. This suggests that “(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate” could be explored for its potential use in managing pain and inflammation .
Hypotensive Properties
Pyrimidine derivatives have also been explored for their hypotensive effects, which could make this compound a candidate for the development of new treatments for high blood pressure .
Antihistaminic Activities
The compound’s potential antihistaminic activities could be beneficial in treating allergic reactions. This application is supported by the presence of the pyrimidine moiety, which is known to exhibit such effects .
Enzyme Inhibition
Given the structural similarity to other pyrimidine derivatives, there is a possibility that this compound could act as an inhibitor for various enzymes, such as acetylcholinesterase and carbonic anhydrases, which are targets in treating disorders like glaucoma and Alzheimer’s disease .
Anticancer Profile
The pyrimidin-4-ylamino component of the compound has been linked to inhibitory effects on specific cancer targets, suggesting a potential role in cancer therapy. This could lead to the development of new anticancer drugs .
Environmental Applications
Research into the degradation of similar compounds indicates potential environmental applications, such as the microbial degradation of sulfonamide antibiotics. This could provide a novel pathway for environmental detoxification and help mitigate antibiotic resistance propagation .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-6-4-11(5-7-12)18-13-8-9-16-10-17-13/h8-12H,4-7H2,1-3H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUYWVPJEGVCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130132 |
Source
|
Record name | Carbamic acid, N-[trans-4-(4-pyrimidinylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate | |
CAS RN |
1448855-00-2 |
Source
|
Record name | Carbamic acid, N-[trans-4-(4-pyrimidinylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。